molecular formula C20H21N3O2 B11998809 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide CAS No. 612047-90-2

3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide

Cat. No.: B11998809
CAS No.: 612047-90-2
M. Wt: 335.4 g/mol
InChI Key: FXXQMJXQESCTGB-KGENOOAVSA-N
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Description

3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a carbazole moiety linked to a furan ring through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives.

    Hydrazide Formation: The hydrazide linkage is introduced by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.

    Furan Ring Introduction: The final step involves the condensation of the hydrazide intermediate with a furan aldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the carbazole moiety, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be used in the synthesis of organic semiconductors or light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: It could act as an inhibitor for specific enzymes, providing insights into biochemical pathways.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in polymer chemistry.

    Dye Manufacturing: It may serve as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide would depend on its specific application. For instance:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Catalytic Activity: As a ligand, it may facilitate catalytic reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide: Similar structure with a thiophene ring instead of a furan ring.

    3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(pyridin-2-ylmethylene)propanehydrazide: Contains a pyridine ring instead of a furan ring.

Uniqueness

    Structural Features: The presence of both carbazole and furan rings linked through a hydrazide linkage is unique and may impart specific chemical and biological properties.

    Reactivity: The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of the furan ring.

Properties

CAS No.

612047-90-2

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C20H21N3O2/c24-20(22-21-14-15-6-5-13-25-15)11-12-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1,3,5-7,9,13-14H,2,4,8,10-12H2,(H,22,24)/b21-14+

InChI Key

FXXQMJXQESCTGB-KGENOOAVSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CO4

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CO4

Origin of Product

United States

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